molecular formula C16H21NO3 B8438359 Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Cat. No. B8438359
M. Wt: 275.34 g/mol
InChI Key: ZQTOYJPPLNNRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzyl 4-hydroxybicyclo[2.2.2]octan-1-ylcarbamate

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate

InChI

InChI=1S/C16H21NO3/c18-14(20-12-13-4-2-1-3-5-13)17-15-6-9-16(19,10-7-15)11-8-15/h1-5,19H,6-12H2,(H,17,18)

InChI Key

ZQTOYJPPLNNRGF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(CC2)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (10.4 g, 61.1 mmol) in dioxane (150 mL) was added DIEA (11.8 g, 91.5 mmol), diphenyl phosphoryl azide (25 g, 91.5 mmol) and benzyl alcohol (131 g, 1.22 mol). The mixture was stirred at 80° C. overnight. Then the reaction was concentrated under reduce pressure to remove dioxane and benzyl alcohol (100° C., 2 mm Hg). The residue was purified by silica gel column chromatography (5% methanol in DCM) to give the title product (15.4 g, 54 mmol, yield 91%). 1H NMR (400 MHz, CDCl3) δ ppm 7.35-7.30 (m, 5H), 5.03 (s. 2H), 4.55 (br s, 1H), 2.01-1.95 (m, 6H), 1.77-1.72 (m, 6H; MS (ESI) m/z 276.3 [M+H]+.
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.